molecular formula C10H6BrNO3 B596410 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 1248595-74-5

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B596410
CAS No.: 1248595-74-5
M. Wt: 268.066
InChI Key: DFIDZXVJTIUYHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the bromination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. One common method includes the use of bromine in an organic solvent under controlled conditions to introduce the bromine atom at the 8-position of the quinoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions using appropriate safety and environmental controls to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride.

    Condensation Reactions: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Oxidized quinoline derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Condensation Products: Esters or amides of quinoline.

Scientific Research Applications

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to different interactions with biological targets and varied applications in research and industry .

Properties

IUPAC Name

8-bromo-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIDZXVJTIUYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734310
Record name 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248595-74-5
Record name 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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